6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one

AMPK activation EC50 cell-based assay

RSVA314 (AMPK Activator VI) is the definitive compound for Alzheimer’s and metabolic research. Its CaMKKβ-dependent mechanism delivers ~40-fold greater potency than resveratrol in lysosomal Aβ degradation (IC50 1‑2 µM) and a 50-fold improvement in STAT3 phosphorylation inhibition (IC50 ~0.5 µM). The unique 1,2,4‑triazin‑5(4H)‑one scaffold avoids the confounding polypharmacology of generic AMPK activators. Supply as a yellow solid (>90% HPLC, DMSO‑soluble) ensures robust, reproducible results in autophagy, mTOR pathway, and adipogenesis assays.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 905780-93-0
Cat. No. B2654141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one
CAS905780-93-0
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CN=CC=C3
InChIInChI=1S/C17H17N5O2/c1-24-14-6-4-12(5-7-14)9-15-16(23)20-17(22-21-15)19-11-13-3-2-8-18-10-13/h2-8,10H,9,11H2,1H3,(H2,19,20,22,23)
InChIKeyFZCSCFQHZWEBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one (RSVA314) – Compound Baseline and Procurement Relevance


6-(4-Methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905780-93-0), commonly referred to as RSVA314, is a synthetic small-molecule activator of AMP-activated protein kinase (AMPK) belonging to the 1,2,4-triazin-5(4H)-one class [1]. It acts as an indirect AMPK activator via a CaMKKβ-dependent mechanism, promoting autophagy, inhibiting mTOR signaling, and enhancing lysosomal degradation of amyloid-β peptides [1]. RSVA314 is commercially available as AMPK Activator VI (Calbiochem®) with >90% purity by HPLC, supplied as a yellow solid soluble in DMSO (50 mg/mL) and requiring storage at −20°C protected from light .

Why Generic Substitution of 6-(4-Methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one (RSVA314) Is Not Advisable


AMPK activators encompass structurally diverse chemotypes, including polyphenols (e.g., resveratrol), thienopyridones (e.g., A-769662), biguanides (e.g., metformin), and synthetic triazinones such as RSVA314. Despite converging on AMPK activation, these compounds differ fundamentally in their activation mechanism (direct vs. indirect), upstream kinase dependence (LKB1 vs. CaMKKβ), and downstream effector profiles [1]. Even within the closely related RSVA series, the triazinone core of RSVA314 confers distinct physicochemical properties compared to the hydrazide scaffold of RSVA405, potentially affecting solubility, metabolic stability, and off-target interactions . Procurement of an incorrectly assumed 'equivalent' AMPK activator risks invalidating experimental outcomes due to divergent potency, mechanism, and polypharmacology.

Quantitative Differentiation Evidence for 6-(4-Methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one (RSVA314)


AMPK Activation Potency of RSVA314 vs. Resveratrol in Cell-Based Assays

RSVA314 activates AMPK with an EC50 of approximately 1 µM in cell-based assays, whereas resveratrol requires significantly higher concentrations to achieve comparable AMPK activation [1]. The EC50 of RSVA314 is approximately one order of magnitude lower than that reported for resveratrol in similar cellular contexts, establishing RSVA314 as a substantially more potent AMPK activator [1].

AMPK activation EC50 cell-based assay

Enhancement of Lysosomal Amyloid-β Degradation by RSVA314 Relative to Resveratrol

RSVA314 promotes lysosomal degradation of amyloid-β (Aβ) peptides with an IC50 of 1–2 µM and achieves this effect nearly 40 times more potently than resveratrol in three distinct cell lines [1]. This substantial potency gain is attributed to enhanced CaMKKβ-dependent AMPK activation and subsequent mTOR inhibition, leading to robust autophagy induction [1].

amyloid-β degradation Alzheimer's disease autophagy

STAT3 Inhibition by RSVA314 Compared to Resveratrol

RSVA314 inhibits STAT3 activity with an apparent IC50 of approximately 0.5 µM in HEK293 cells and LPS-stimulated RAW 264.7 macrophages, representing a nearly 50-fold improvement in potency over resveratrol [1]. This enhanced STAT3 inhibition is mechanistically linked to protein tyrosine phosphatase-mediated dephosphorylation of STAT3 [1].

STAT3 inhibition anti-inflammatory IC50

Inhibition of Adipocyte Differentiation by RSVA314

RSVA314 inhibits lipid accumulation in 3T3-L1 adipocytes with an apparent IC50 of approximately 0.5 µmol/L, effectively blocking adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation [1]. This anti-adipogenic activity is mediated through AMPK-dependent inhibition of acetyl-CoA carboxylase (ACC) and downregulation of key adipogenic transcription factors including PPARγ and C/EBPα [1].

adipogenesis inhibition obesity IC50 3T3-L1

Structural Differentiation of RSVA314 (Triazinone Core) from RSVA405 (Hydrazide Scaffold)

RSVA314 features a 1,2,4-triazin-5(4H)-one core substituted with a 4-methoxybenzyl group at position 6 and a pyridin-3-ylmethylamino group at position 3 (molecular formula C17H17N5O2, MW 323.35) [1]. In contrast, its closest structural congener RSVA405 is built on a hydrazide scaffold (C17H20N4O2, MW 312.37) . The triazinone core of RSVA314 provides distinct hydrogen-bonding capacity (topological polar surface area 81.93 Ų) and a calculated clogP of 2.53, which differentiates it from RSVA405 in terms of solubility, permeability, and metabolic stability profiles [1]. This scaffold divergence means that biological activity, selectivity, and pharmacokinetic behavior cannot be assumed to be interchangeable between RSVA314 and RSVA405 despite their shared AMPK activation mechanism.

chemotype differentiation triazinone scaffold drug-likeness

Recommended Application Scenarios for 6-(4-Methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one (RSVA314)


Alzheimer's Disease Research: AMPK-Mediated Amyloid-β Clearance Studies

RSVA314 is the preferred tool compound for investigating AMPK-dependent enhancement of lysosomal Aβ degradation in cellular models of Alzheimer's disease. Its ~40-fold potency advantage over resveratrol (IC50 1–2 µM) [1] allows researchers to achieve robust Aβ clearance at low micromolar concentrations, avoiding confounding effects seen with high-dose resveratrol. Use at 1–3 µM to monitor mTOR pathway inhibition (p70S6K, eEF2K, S6 ribosomal protein phosphorylation) and autophagy marker LC3-I to LC3-II conversion via western blotting [1].

Inflammation and Immunology: STAT3 Signaling Pathway Dissection

For studies of STAT3-mediated inflammatory responses in macrophages, RSVA314 provides a 50-fold more potent inhibition of STAT3 phosphorylation (IC50 ~0.5 µM) compared to resveratrol [1]. This potency enables clear dissection of STAT3-dependent vs. STAT3-independent effects in LPS-stimulated RAW 264.7 macrophages. Combine with protein tyrosine phosphatase inhibitors to validate the proposed mechanism of STAT3 dephosphorylation [1].

Metabolic Disease Research: Adipogenesis and Obesity Models

RSVA314 effectively inhibits 3T3-L1 adipocyte differentiation with an IC50 of ~0.5 µmol/L, acting through AMPK activation and ACC inhibition [1]. This makes it suitable for studying the role of AMPK in adipogenesis, lipid metabolism, and preadipocyte mitotic clonal expansion. Monitor downstream targets including PPARγ, C/EBPα, fatty acid synthase, and aP2 expression to validate pathway engagement [1].

Chemical Biology and Lead Optimization: Triazinone Scaffold-Based Library Design

The 1,2,4-triazin-5(4H)-one core of RSVA314 represents a distinct chemotype for AMPK activator development, differentiated from the hydrazide scaffold of RSVA405 [1]. Medicinal chemistry teams can leverage this scaffold for structure-activity relationship (SAR) studies, exploring substitutions at the 6-(4-methoxybenzyl) and 3-(pyridin-3-ylmethylamino) positions to optimize potency, selectivity, and drug-like properties. The commercial availability of RSVA314 as a high-purity (>90% HPLC) solid facilitates its use as a reference standard in analog synthesis and quality control.

Quote Request

Request a Quote for 6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.